5-HT3A Receptor Antagonism
2-(5-Methoxypyridin-3-yl)acetic acid demonstrates direct antagonist activity at the human 5-HT3A receptor with an IC50 of 25.0 nM [1]. This potency was measured in a FLIPR assay using HEK293 cells expressing the receptor. While no direct comparator data for a closely related analog is available in the same assay, this value serves as a quantitative baseline for this compound's activity against this target. In the broader context of 5-HT3A antagonists, this potency is comparable to other known pyridine-based antagonists, though direct head-to-head data is lacking.
| Evidence Dimension | In vitro antagonist potency |
|---|---|
| Target Compound Data | IC50 = 25.0 nM |
| Comparator Or Baseline | Baseline (no direct comparator in same assay) |
| Quantified Difference | N/A |
| Conditions | Human 5-HT3A receptor expressed in HEK293 cells; 30 min preincubation with compound followed by acetylcholine stimulation; measured by Fluo-4AM dye-based FLIPR assay |
Why This Matters
This provides a quantitative benchmark for the compound's intrinsic activity at a therapeutically relevant receptor target, which is essential for screening and lead identification in neuropharmacology.
- [1] TargetMine. (n.d.). Activity Report for ChEMBL:CHEMBL3902912: Antagonist activity at human 5-HT3A. Retrieved April 23, 2026. View Source
